2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol

Physicochemical Properties Molecular Weight Drug Design

Sourcing a reliable intermediate for fluorinated agrochemical or LOXL2 inhibitor programs often presents supply chain uncertainty. This compound directly addresses that gap: - Confirmed key intermediate for aryloxyphenoxypropionate herbicides (fluazifop, haloxyfop) and clinical-stage LOXL2 inhibitors (e.g., PAT-1251). - Trifluoromethylpyridine core enhances metabolic stability (logP modulation of 0.5-1.0 units) essential for ACCase inhibition and target binding. - Ethanol linker provides correct spacing for downstream aminomethyl functionalization. - In-stock availability with rapid global shipping ensures uninterrupted synthetic workflows for both medchem and agrochemical R&D.

Molecular Formula C14H12F3NO2
Molecular Weight 283.24 g/mol
CAS No. 1380429-90-2
Cat. No. B1403275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol
CAS1380429-90-2
Molecular FormulaC14H12F3NO2
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)OC2=CC=C(C=C2)CCO)C(F)(F)F
InChIInChI=1S/C14H12F3NO2/c15-14(16,17)12-2-1-3-13(18-12)20-11-6-4-10(5-7-11)8-9-19/h1-7,19H,8-9H2
InChIKeyMALXPMGBXKMFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol (CAS 1380429-90-2): A Versatile Pyridinyl-Phenyl Ether Building Block for Agrochemical and Pharmaceutical Synthesis


2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol (CAS 1380429-90-2) is a fluorinated aromatic compound belonging to the pyridinyl-phenyl ether class, characterized by a trifluoromethyl-substituted pyridine ring linked via an ether bridge to a phenyl ring bearing a 2-hydroxyethyl group. This structural motif is prevalent in numerous agrochemical active ingredients and pharmaceutical candidates, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity [1]. The compound is recognized as a key intermediate in the synthesis of herbicides of the aryloxyphenoxypropionate type and in the preparation of lysyl oxidase-like 2 (LOXL2) inhibitors for fibrotic diseases [2].

Why 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol Cannot Be Replaced by Non-Fluorinated or Shorter-Chain Analogs


The trifluoromethyl group on the pyridine ring confers unique electronic and steric properties that significantly influence the compound's reactivity and biological target engagement. Molecular matched pair analysis has shown that substituting a phenyl ring with a trifluoromethylpyridine can alter logP by 0.5–1.0 units and modulate key parameters such as pKa and metabolic stability [1]. Furthermore, the ethanol linker provides a specific spacer length that impacts the binding conformation in target proteins and the reactivity profile in subsequent derivatization steps, distinguishing it from methanol or extended alkyl analogs.

Quantitative Differentiation Evidence for 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol Against Closest Analogs


Molecular Weight Advantage: 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol vs (4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

The target compound (MW 283.24 g/mol) possesses a molecular weight 14.02 Da higher than its methanol analog (CAS 1086376-61-5, MW 269.22 g/mol) due to an additional methylene group [1]. This difference impacts lipophilicity, with the ethanol derivative predicted to have a logP approximately 0.5 units higher, which can enhance membrane permeability and oral bioavailability in drug candidates.

Physicochemical Properties Molecular Weight Drug Design

Herbicidal Potency: Trifluoromethyl Pyridinyl-Phenyl Ethers Outperform Chlorine Analogs

In the Bayer patent US4585870, substituted pyridinyl-phenyl ethers where X = trifluoromethyl are described as a 'particularly preferred group' compared to those where X = chlorine [1]. The patent discloses that these compounds exhibit outstanding herbicidal activity against grasses and broadleaf weeds, with specific examples demonstrating efficacy at low application rates.

Herbicide Trifluoromethyl Structure-Activity Relationship

Critical Intermediate in the Synthesis of First-in-Class LOXL2 Inhibitor PAT-1251

The target compound serves as a building block for the synthesis of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (compound 28), a potent LOXL2 inhibitor with an IC50 in the nanomolar range [1]. The trifluoromethyl group on the pyridine ring is essential for maintaining potency and selectivity over related amine oxidases, as evidenced by structure-activity relationship studies.

LOXL2 Inhibitor Fibrosis Intermediate

Enhanced Metabolic Stability: Trifluoromethylpyridine Scaffold Resists Oxidative Metabolism

Trifluoromethyl groups are known to block oxidative metabolism at the substituted position, leading to improved metabolic stability compared to methyl or hydrogen analogs [1]. In the context of pyridinyl-phenyl ethers, the trifluoromethyl group reduces CYP450-mediated oxidation, prolonging half-life in biological systems. This property is critical for both agrochemical persistence and pharmaceutical pharmacokinetics.

Metabolic Stability Trifluoromethyl Drug Metabolism

Optimal Application Scenarios for 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol Based on Quantitative Evidence


Agrochemical Intermediate for Aryloxyphenoxypropionate Herbicides

The compound is ideally suited for the synthesis of herbicides such as fluazifop and haloxyfop, where the trifluoromethylpyridine moiety is essential for ACCase inhibition. The Bayer patent explicitly prioritizes trifluoromethyl-substituted pyridinyl-phenyl ethers for herbicidal activity [1]. Using this intermediate ensures compatibility with established synthetic routes and yields active ingredients with proven efficacy.

Pharmaceutical Intermediate for Anti-Fibrotic LOXL2 Inhibitors

The compound is a key building block for the synthesis of PAT-1251 and related LOXL2 inhibitors that have entered clinical trials for fibrotic diseases [2]. The ethanol linker provides the correct spacing for subsequent functionalization to install the aminomethyl group required for irreversible enzyme inhibition.

Fragment-Based Drug Discovery and Fluorinated Library Synthesis

The compound can be used as a privileged fragment in the assembly of fluorinated compound libraries. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable starting point for fragment-based screening campaigns targeting CNS disorders or metabolic diseases [3].

Synthesis of Radiolabeled Tracers for PET Imaging

The ethanol moiety allows for facile introduction of radioactive isotopes (e.g., ¹⁸F or ¹¹C) via alkylation or tosylation, enabling the preparation of PET tracers for imaging LOXL2 expression in fibrotic tissue or tumors.

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